molecular formula C9H9N3OS B053712 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine CAS No. 115842-95-0

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

Cat. No. B053712
M. Wt: 207.25 g/mol
InChI Key: OOWWXFVMCYHRCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine involves reactions such as the coupling of thiadiazole derivatives with different substituents to introduce the methoxyphenyl group. For example, the reaction between 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid leads to the formation of complex thiadiazole derivatives showcasing the intricacies of synthesizing thiadiazole compounds with specific functional groups (Li-he Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant aspects such as conformation, dihedral angles, and intermolecular interactions. The 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, indicating a distinct spatial arrangement that affects the compound's reactivity and properties. Crystallographic studies provide insights into the hydrogen bonding patterns, showcasing how these interactions contribute to the stability and structure of the compounds (Rong Wan et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine derivatives include amidation, esterification, and coupling reactions, which are crucial for modifying the compound's chemical properties for various applications. These reactions facilitate the introduction of different functional groups, significantly altering the compound's reactivity and interaction with other molecules. The synthesis of thiadiazole derivatives through these reactions illustrates the compound's versatility in chemical synthesis (Zhang Xiu-huan, 2008).

Physical Properties Analysis

The physical properties of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine and its derivatives, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. The orientation of functional groups and the crystal packing significantly influence these properties, which are crucial for the compound's application in material science and pharmaceuticals. The crystallographic analysis reveals how molecular interactions, such as hydrogen bonding and π-π stacking, affect the compound's physical properties (Mao-Jing Wu, 2013).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with other molecules, are influenced by the structural configuration and the presence of substituents like the methoxyphenyl group. Studies on the synthesis and characterization of these compounds provide valuable insights into their chemical behavior, showcasing their potential for various applications in chemistry and biology. The intricate balance between the thiadiazole core and substituent groups plays a crucial role in determining the compound's chemical properties and its utility in synthesis and application domains (T. Yakantham et al., 2019).

Scientific Research Applications

Structural and Synthesis Studies

  • Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various derivatives, demonstrating its potential as a building block in chemical synthesis. For instance, it has been involved in the formation of compounds like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, which exhibit unique structural characteristics (Li-he Yin et al., 2008).

  • Influence on Crystal Structure : The compound plays a role in influencing the crystal structure of derivatives, as seen in compounds like N-[5-(4-Methoxy­phen­yl)-1,3,4-thia­diazol-2-yl]-3,5-dimethyl­benzamide, where intermolecular hydrogen bonds contribute to the overall crystal configuration (Rong Wan et al., 2006).

Biological and Medicinal Applications

  • Antiproliferative and Antimicrobial Properties : Some derivatives of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine have been studied for their biological activities. For example, Schiff bases derived from this compound have shown DNA protective abilities and antimicrobial activities, indicating potential applications in pharmacology and medicine (M. Gür et al., 2020).

  • Potential Antitumor and Antitubercular Activities : Derivatives have been explored for their antitumor and antitubercular properties. Certain synthesized compounds showed significant in vitro activities against cancer cell lines, suggesting potential therapeutic applications in cancer treatment (D. Chandra Sekhar et al., 2019).

Other Applications

  • Corrosion Inhibition : Thiadiazole derivatives, including those related to 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine, have been used as corrosion inhibitors for metals in acidic environments, demonstrating the compound's utility in materials science (Yongming Tang et al., 2009).

  • Fluorescence Properties in Aromatic Halides : The compound has been used in the synthesis of aromatic halides with interesting fluorescence properties, indicating potential use in optical and electronic applications (Juan Li et al., 2017).

Safety And Hazards

The safety data sheet for 4-Methoxyphenol indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They are also used in many drug structures such as antipsychotic, antidepressant and anti-tumour activities against colon, prostate, breast and lung tumours .

properties

IUPAC Name

4-(4-methoxyphenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-9(10)14-12-11-8/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWWXFVMCYHRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381532
Record name 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

CAS RN

115842-95-0
Record name 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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